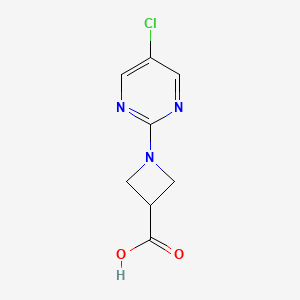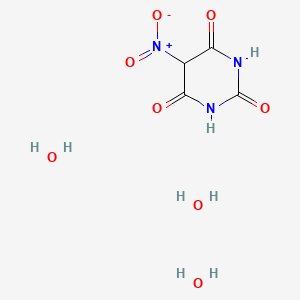
5-Nitrobarbituric Acid Trihydrate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Nitrobarbituric Acid Trihydrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
It has been used as a microreagent for potassium, with which it forms a characteristic precipitate .
Mode of Action
It is known to interact with potassium to form a precipitate
Result of Action
It has been suggested that it may act as an inhibitor of the herpes simplex virus type-1 (HSV-1), with an IC50 value of 1.7 μM , indicating potential antiviral activity.
Action Environment
It is known that the compound forms a precipitate with potassium , suggesting that its activity could be influenced by the presence and concentration of this element in the environment.
Safety and Hazards
This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Vorbereitungsmethoden
5-Nitrobarbituric Acid Trihydrate can be synthesized by nitration of barbituric acid with fuming nitric acid below 40°C, yielding 85-90% . The compound is typically crystallized from water as the trihydrate . Industrial production methods often involve similar nitration processes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
5-Nitrobarbituric Acid Trihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Complex Formation: It forms complexes with metal ions, which are useful in coordination chemistry.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. Major products formed from these reactions include amino derivatives and metal complexes .
Vergleich Mit ähnlichen Verbindungen
5-Nitrobarbituric Acid Trihydrate is unique among barbituric acid derivatives due to its nitro group, which imparts distinct chemical properties. Similar compounds include:
Barbituric Acid: The parent compound, lacking the nitro group, used in the synthesis of various barbiturate drugs.
5,5-Diphenylbarbituric Acid: Known for its use in sedative medications.
5-Ethyl-5-phenylbarbituric Acid: Another barbiturate with hypnotic properties.
These compounds share the pyrimidine ring structure but differ in their substituents, leading to varied chemical and biological activities.
Eigenschaften
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5.3H2O/c8-2-1(7(11)12)3(9)6-4(10)5-2;;;/h1H,(H2,5,6,8,9,10);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFRQEURRMBYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-].O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


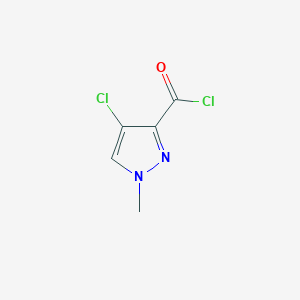
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

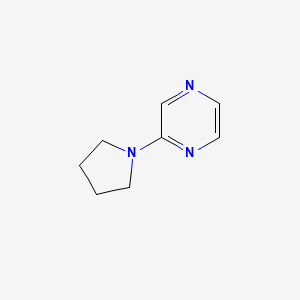

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)

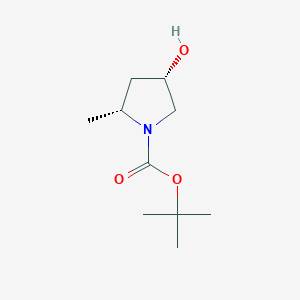
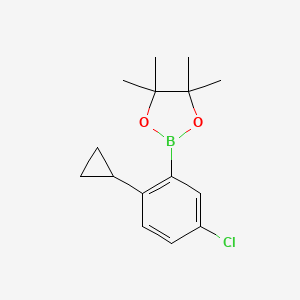

![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
